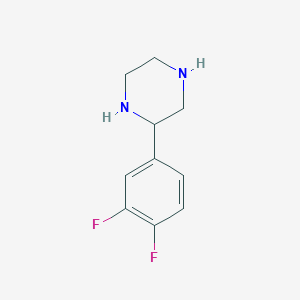

2-(3,4-Difluorophenyl)piperazine

Übersicht

Beschreibung

2-(3,4-Difluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12F2N2 and its molecular weight is 198.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

- Antifungal Azoles Synthesis : Research has shown that derivatives of 2-(3,4-Difluorophenyl)piperazine exhibit significant antifungal activity, particularly against Candida spp., C. neoformans, and Aspergillus spp. This is highlighted by compounds demonstrating minimal inhibitory concentrations (MICs) comparable to itraconazole and better than fluconazole in certain strains (Upadhayaya et al., 2004).

Central Pharmacological Activity

- Piperazine Derivatives in Therapeutics : Piperazine derivatives, including this compound, have been extensively researched for their central pharmacological activities. They are particularly noted for activating the monoamine pathway and are used in therapeutic applications like antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Anticancer Properties

- Antitumor Activity Against Breast Cancer Cells : Some derivatives of this compound have been synthesized and shown to have promising antiproliferative effects against breast cancer cells. These compounds have been compared with cisplatin, a known anticancer drug, for their efficacy (Yurttaş et al., 2014).

Therapeutic Uses in Various Diseases

- Piperazine Derivatives in Drug Design : The piperazine scaffold, including this compound, plays a crucial role in the design of drugs for various therapeutic uses. These uses include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of these molecules (Rathi et al., 2016).

Mechanistic Studies in Cancer Research

- Cancer Cell Apoptosis and Inhibition : A study on a compound structurally related to this compound demonstrated its ability to induce cancer cell apoptosis and cause G2/M cell cycle arrest. This compound, when combined with other anticancer agents, showed potent anti-growth activity in drug-resistant cancer cells (Lee et al., 2013).

Synthesis and Pharmaceutical Applications

- Synthesis and Anticonvulsant Activities : Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant activity. This includes studying their effectiveness against seizures and their microbial activities, which adds to their pharmaceutical versatility (Aytemir et al., 2004).

Wirkmechanismus

Target of Action

It is known that piperazine compounds, which include 2-(3,4-difluorophenyl)piperazine, generally mediate their action by interacting with various receptors or enzymes .

Mode of Action

Piperazine compounds typically exert their effects by binding to their targets and inducing changes in their function . This can result in a variety of effects depending on the specific target and the nature of the interaction.

Biochemical Pathways

It is known that piperazine compounds can influence a variety of biochemical processes

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a drug at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

While specific future directions for 2-(3,4-Difluorophenyl)piperazine were not found in the search results, recent applications of similar piperazine derivatives detail their use in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers . This suggests potential future directions in these areas for this compound.

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUWDWPFULAFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038760.png)

![3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038761.png)